Thermal Degradation Rate Constants: Chlorophyll b Exhibits ~3–4× Greater Heat Stability Than Chlorophyll a
Under identical thermal processing conditions, chlorophyll a and chlorophyll b degrade via first-order kinetics but with substantially different rate constants. In heated spinach purée at 90°C, the degradation rate constant (k) for chlorophyll a was 4.41 × 10⁻² min⁻¹, while chlorophyll b exhibited a k value of 1.20 × 10⁻² min⁻¹, corresponding to a 3.7-fold difference in degradation velocity [1]. This differential stability is consistent across temperature ranges; at 80°C, the rate constants were 2.51 × 10⁻² min⁻¹ for chlorophyll a versus 0.57 × 10⁻² min⁻¹ for chlorophyll b [2].
| Evidence Dimension | Thermal degradation rate constant (k, first-order kinetics) |
|---|---|
| Target Compound Data | Chlorophyll a: k = 4.41 × 10⁻² min⁻¹ (90°C); k = 2.51 × 10⁻² min⁻¹ (80°C) |
| Comparator Or Baseline | Chlorophyll b: k = 1.20 × 10⁻² min⁻¹ (90°C); k = 0.57 × 10⁻² min⁻¹ (80°C) |
| Quantified Difference | Chlorophyll a degrades approximately 3.7× faster than chlorophyll b at 90°C; ~4.4× faster at 80°C |
| Conditions | Spinach purée, thermal-death-time tubes, 0.1 MPa pressure, first-order kinetic model |
Why This Matters
Formulators requiring thermal process stability should preferentially select chlorophyll b-enriched sources or adjust processing parameters based on a/b ratio, as the differential degradation directly impacts color retention in heat-treated food products.
- [1] Schwartz SJ, von Elbe JH. Kinetics of chlorophyll degradation to pyropheophytin in vegetables. J Food Sci. 1983;48(4):1303-1306. (Data reproduced in ScienceDirect: Pheophytin degradation table). View Source
- [2] Pheophytin. Chlorophyll degradation kinetics table. ScienceDirect Topics. View Source
